1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide, trans
Description
1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide, trans is a synthetic organic compound characterized by a pyrrolidine ring substituted with an ethyl group, a trifluorophenyl group, and a carboxamide group
Properties
IUPAC Name |
(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-2-18-10(19)5-7(13(17)20)12(18)6-3-8(14)11(16)9(15)4-6/h3-4,7,12H,2,5H2,1H3,(H2,17,20)/t7-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRLFOLQPRJEQ-KRTXAFLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)N)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141122 | |
| Record name | 3-Pyrrolidinecarboxamide, 1-ethyl-5-oxo-2-(3,4,5-trifluorophenyl)-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820580-81-1 | |
| Record name | 3-Pyrrolidinecarboxamide, 1-ethyl-5-oxo-2-(3,4,5-trifluorophenyl)-, (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820580-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 1-ethyl-5-oxo-2-(3,4,5-trifluorophenyl)-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide, trans typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the ethyl, trifluorophenyl, and carboxamide groups.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide, trans undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide, trans can be compared with other pyrrolidine derivatives and trifluorophenyl compounds. Similar compounds include:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their substituents and biological activities.
Trifluorophenyl derivatives: Compounds with trifluorophenyl groups exhibit similar chemical properties but may have different biological effects due to variations in their overall structure.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
1-Ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide, trans (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a trifluorophenyl group and a carboxamide functional group. This unique structure contributes to its biological activity.
Research indicates that compound 1 may interact with various biological pathways:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that compound 1 exhibits antimicrobial properties against specific bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic functions.
Biological Activity Data
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition observed at concentrations above 10 µM. |
| Antimicrobial Effect | Effective against Gram-positive bacteria with an IC50 value of 15 µM. |
| Cytotoxicity | Induces apoptosis in cancer cell lines at concentrations of 20 µM and above. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of compound 1 against various pathogens. Results demonstrated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial growth and biofilm formation.
- Cancer Research : In vitro studies on human cancer cell lines revealed that compound 1 induces apoptosis through the activation of caspase pathways. The study reported a dose-dependent increase in apoptosis markers when treated with the compound.
- Inflammation Models : In animal models of inflammation, administration of compound 1 resulted in reduced inflammatory markers and improved clinical scores in conditions such as arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
